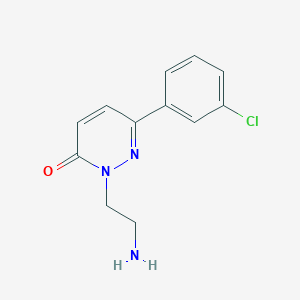
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one is a synthetic compound belonging to the class of dihydropyridazinones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridazinone derivatives can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, derivatives of dihydropyridazinones have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways such as MAPK and PI3K/Akt.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
The biological activity of this compound can be attributed to its structural features. The aminoethyl group is believed to enhance interaction with biological targets, while the chlorophenyl moiety may contribute to hydrophobic interactions with cellular membranes.
Enzyme Interaction
Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways. For example, phosphodiesterase (PDE) inhibitors are known to increase intracellular cAMP levels, which can lead to enhanced cellular responses in immune cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridazinone derivatives demonstrated that modifications at the 6-position significantly enhanced antibacterial activity against Gram-positive bacteria. The study suggested that the presence of halogen substituents plays a critical role in increasing potency.
- Anticancer Studies : In vitro assays showed that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-6-(3-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJCQBNYBXKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















